Bienvenue dans la boutique en ligne BenchChem!

3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Kappa opioid receptor Antagonist potency SAR

Secure a well-characterized reference KOR antagonist (IC50: 13-56 nM) from the Scripps Research Institute patent series (US 9,682,966). This compound offers defined selectivity (KOR over MOR/DOR) for assay calibration and benchmarking in addiction, mood disorder, and pain research. Its intermediate potency and brain-penetrant profile make it a strategic choice for lead optimization campaigns seeking to improve upon this chemotype.

Molecular Formula C16H17BrN4O3
Molecular Weight 393.241
CAS No. 2097895-30-0
Cat. No. B2886558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
CAS2097895-30-0
Molecular FormulaC16H17BrN4O3
Molecular Weight393.241
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C16H17BrN4O3/c1-23-14-5-3-2-4-13(14)20-16(22)21-7-6-12(10-21)24-15-18-8-11(17)9-19-15/h2-5,8-9,12H,6-7,10H2,1H3,(H,20,22)
InChIKeyGDMZNMYSPXYICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide: Selective Kappa Opioid Receptor Antagonist for Research Procurement


3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 2097895-30-0) is a synthetic, small-molecule pyrrolidine-1-carboxamide derivative that functions as a selective antagonist of the kappa opioid receptor (KOR) [1]. This compound appears as 'Compound 105' in a series of patent-protected KOR ligands (US 9,682,966 and US 10,118,915) developed at The Scripps Research Institute, which collectively define structure-activity relationships (SAR) demonstrating that variations in the pyrimidine, pyrrolidine, and phenyl substituents profoundly modulate KOR affinity, functional antagonism, and selectivity over the mu (MOR) and delta (DOR) opioid receptors [2]. Its well-characterized in vitro pharmacological profile makes it a valuable research tool for investigating KOR-mediated signaling pathways relevant to addiction, mood disorders, and pain [1].

Why a Simple Pyrrolidine-1-carboxamide or KOR Antagonist Substitute Cannot Replace 3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide


The pyrrolidine-1-carboxamide chemotype encompassed by this compound is subject to steep SAR: the nature and substitution pattern of the pyrimidine ring, the alkoxy linker, and the aryl urea moiety collectively dictate KOR binding and functional efficacy [1]. Within the same patent family, close analogs bearing minor modifications display KOR IC50 values spanning over three orders of magnitude (from 1.2 nM to >10,000 nM), and the ratio of KOR-to-MOR selectivity varies dramatically [2]. Consequently, a generic replacement—whether an unsubstituted pyrrolidine-1-carboxamide, a different 5-bromopyrimidine isomer, or even another KOR antagonist with a distinct scaffold—would not recapitulate the specific potency and selectivity signature of this compound, potentially invalidating comparative pharmacology studies or lead-optimization campaigns [1][2].

Quantitative Differentiation Evidence for 3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide


KOR Antagonist Potency in the OPRK1 Cellular Assay: Compound 105 vs. Lead Series Analogs

In the OPRK1 antagonist assay (human KOR stably expressed in engineered cells, measurement of inhibition of U-50,488-induced β-arrestin recruitment), Compound 105 exhibits an IC50 of 56 nM [1]. This value is substantially less potent than the most optimized members of the same chemical series, such as Compound 355 (IC50 = 1.2 nM) and Compound 233 (IC50 = 2 nM), yet equipotent or superior to Compound 285 (IC50 = 7 nM in a parallel OPRK1 assay) [2][3]. These data position Compound 105 as a moderately potent KOR antagonist that retains sufficient target engagement for functional studies while offering a distinct pharmacological window compared to ultra-potent analogs that may saturate receptors at low concentrations.

Kappa opioid receptor Antagonist potency SAR

Functional Antagonism at KOR: Consistency Across Orthogonal Assay Platforms

Compound 105 demonstrates consistent KOR antagonist activity across two mechanistically distinct functional assays. In the Tango-OPRK1-BLA assay (human U2OS cells co-expressing GAL4-VP16-fused KOR, measuring inhibition of U-50,488-induced β-arrestin recruitment), it yields an IC50 of 13 nM [1]. In the [35S]-GTPγS binding assay (human cloned KOR expressed in CHO cells, measuring inhibition of U-69,593-stimulated G-protein activation), it yields an IC50 of 16 nM [2]. The close agreement between these values (within 1.2-fold) indicates that the compound acts as a neutral antagonist at KOR without biased agonism toward either β-arrestin or G-protein pathways, a property not universally shared by other KOR ligands such as JDTic, which shows divergent potency across assay platforms [3].

KOR functional antagonism Tango assay GTPγS binding

KOR-over-MOR Selectivity: Differentiation from Non-Selective and MOR-Preferring Ligands

Compound 105 exhibits a KOR-over-MOR selectivity ratio of approximately 6-fold (MOR IC50 = 323 nM vs. KOR IC50 = 56 nM) when both values are measured in the same OPRK1/OPRM1 cellular antagonist assay format [1]. This contrasts with the pan-opioid antagonist naltrexone, which shows roughly equal affinity for KOR and MOR (Ki ~0.2-0.5 nM for both receptors), and with MOR-selective ligands such as naloxone (MOR Ki = 1.8 nM, KOR Ki = 14 nM, ~8-fold MOR preference but in the opposite direction) [2][3]. The KOR-over-DOR selectivity of Compound 105 exceeds 60-fold (DOR IC50 = 3,500 nM), further reinforcing its KOR-focused activity.

Opioid receptor selectivity MOR/KOR ratio Off-target profile

Physicochemical Differentiation: Molecular Properties Predict Favorable CNS Permeability Relative to High-Molecular-Weight KOR Antagonists

With a molecular weight of 393.24 g/mol, a calculated logP of approximately 2.8, and only one hydrogen-bond donor, Compound 105 falls well within the conventional CNS drug-likeness space (MW < 400, logP 1–4, HBD ≤ 3) [1]. In contrast, the well-established KOR antagonist JDTic has a MW of 465.6 g/mol and two hydrogen-bond donors, and nor-BNI possesses a zwitterionic character and a MW of 735 g/mol that limits passive brain penetration [2]. Although experimental brain-to-plasma ratios for Compound 105 have not been disclosed, its computed properties suggest a higher likelihood of passive CNS entry, which would be a critical differentiator for in vivo behavioral pharmacology studies requiring central KOR engagement.

CNS penetration Physicochemical properties Drug-likeness

Optimal Research and Discovery Applications for 3-[(5-Bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide


In Vitro KOR Antagonist Reference Compound for Dynorphin/KOR Pathway Dissection

The well-characterized potency (IC50 = 13–56 nM across functional assays) and moderate KOR-over-MOR selectivity make this compound suitable as a reference KOR antagonist in cell-based assays investigating dynorphin-mediated ERK, β-arrestin, or cAMP signaling [1]. Its consistent activity in both Tango and GTPγS formats supports its use in high-throughput screening campaigns where orthogonal confirmation of KOR antagonism is required.

SAR Probe for Pyrrolidine-1-carboxamide-Based KOR Antagonist Lead Optimization

Because Compound 105 occupies an intermediate position within the patent SAR landscape—more potent than inactive analogs but less potent than Compounds 233, 355, and 285—it serves as a valuable benchmark for medicinal chemistry teams expanding this chemotype [1]. Its 5-bromopyrimidine-2-yloxy substructure can be systematically varied while using the compound's defined IC50 values as a reference point.

In Vivo Behavioral Pharmacology Studies Requiring CNS-Penetrant KOR Blockade

With a molecular weight below 400 Da and only one hydrogen-bond donor, this compound is predicted to cross the blood-brain barrier more readily than larger KOR antagonists such as nor-BNI or JDTic [2]. This property positions it as a candidate for rodent models of stress-induced reinstatement of drug seeking, conditioned place aversion, or KOR-mediated analgesia, where brain exposure is critical.

Selectivity Panel Standard for Opioid Receptor Subtype Profiling

The compound's IC50 values at MOR (323 nM) and DOR (3,500 nM) relative to KOR (56 nM) [1] enable its use as a KOR-selective control in multi-receptor opioid panels. This is particularly relevant for laboratories validating new opioid ligand screening cascades, where a KOR-preferring antagonist with known cross-reactivity is essential for calibrating assay windows.

Quote Request

Request a Quote for 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.